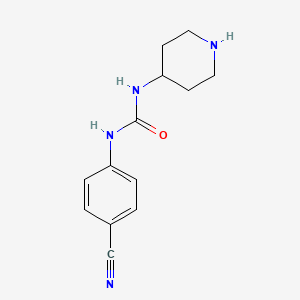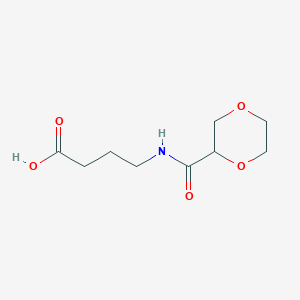
1-(4-Cyanophenyl)-3-piperidin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-3-piperidin-4-ylurea, also known as CP-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. CP-4 belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons by activating the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess various biochemical and physiological effects. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea in lab experiments is its relatively easy synthesis method and high yield. 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for 1-(4-Cyanophenyl)-3-piperidin-4-ylurea research. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a neuroprotective agent. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 4-cyanobenzoyl chloride with piperidine-4-ylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. The yield of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is typically around 70-80%, making it a relatively efficient synthesis method.
Scientific Research Applications
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(4-cyanophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12/h1-4,12,15H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWDSXWDSGVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-piperidin-4-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)